N-(2,3-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide N-(2,3-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 852046-15-2
VCID: VC0353030
InChI: InChI=1S/C18H18N2O2S/c1-12-6-5-7-14(13(12)2)19-17(21)10-11-20-15-8-3-4-9-16(15)23-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21)
SMILES: CC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.4g/mol

N-(2,3-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

CAS No.: 852046-15-2

Main Products

VCID: VC0353030

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.4g/mol

N-(2,3-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide - 852046-15-2

CAS No. 852046-15-2
Product Name N-(2,3-Dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Molecular Formula C18H18N2O2S
Molecular Weight 326.4g/mol
IUPAC Name N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Standard InChI InChI=1S/C18H18N2O2S/c1-12-6-5-7-14(13(12)2)19-17(21)10-11-20-15-8-3-4-9-16(15)23-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21)
Standard InChIKey OFJPGCRFUQCXDV-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C
PubChem Compound 767810
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator